molecular formula C14H12BrNO2 B5794053 3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide

3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide

Cat. No. B5794053
M. Wt: 306.15 g/mol
InChI Key: NPGVGOXCDQESQJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Bromo-N-(2-furylmethyl)benzamide or BFA. It is a white to off-white powder that is soluble in organic solvents such as DMSO and ethanol. In

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide has both biochemical and physiological effects. It has been reported to have antitumor activity, as well as anti-inflammatory and antioxidant effects. It has also been shown to inhibit the production of nitric oxide, which is involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide in lab experiments is its potential as a building block for the synthesis of other compounds. It is also relatively easy to synthesize and purify. However, one limitation is the lack of information on its toxicity and potential side effects.

Future Directions

There are several future directions for research on 3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide. One direction is the development of new compounds based on this molecule for use as kinase inhibitors or antitumor agents. Another direction is the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to understand its mechanism of action and potential side effects.
In conclusion, 3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it has both biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide involves the reaction of 4-bromoaniline with 2-furylacrolein in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or DMF under reflux conditions. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide has shown potential in various scientific research applications. It has been used as a building block in the synthesis of other compounds such as kinase inhibitors and antitumor agents. It has also been used as a ligand in the development of metal complexes for catalytic reactions. Additionally, it has been investigated as a potential fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGVGOXCDQESQJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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